Ethyl 3-bromo-2,6-difluorobenzoate Ethyl 3-bromo-2,6-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1309933-04-7
VCID: VC6870035
InChI: InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1F)Br)F
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.054

Ethyl 3-bromo-2,6-difluorobenzoate

CAS No.: 1309933-04-7

Cat. No.: VC6870035

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.054

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-2,6-difluorobenzoate - 1309933-04-7

Specification

CAS No. 1309933-04-7
Molecular Formula C9H7BrF2O2
Molecular Weight 265.054
IUPAC Name ethyl 3-bromo-2,6-difluorobenzoate
Standard InChI InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3
Standard InChI Key LKIQAXWEIBVROY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1F)Br)F

Introduction

Ethyl 3-bromo-2,6-difluorobenzoate is a synthetic organic compound with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential applications.

Synthesis

Ethyl 3-bromo-2,6-difluorobenzoate can be synthesized through the bromination and fluorination of benzoic acid derivatives. Common synthetic routes involve the use of solvents like dichloromethane or acetonitrile and catalysts such as copper(I) bromide to facilitate the reactions.

Applications

This compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. Its structural features make it a valuable scaffold for drug development, particularly in medicinal chemistry, where it can interact with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action for ethyl 3-bromo-2,6-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound's binding affinity to proteins or enzymes. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Similar Compounds

  • Methyl 3-bromo-2,6-difluorobenzoate: This compound has a similar structure but with a methyl ester group instead of ethyl. It exhibits a molecular weight of 251.025 g/mol and a density of approximately 1.7 g/cm³ .

  • Ethyl 3-bromo-2,5-difluorobenzoate: This compound differs in the position of the fluorine atoms, which affects its reactivity and potential applications.

Uniqueness

Ethyl 3-bromo-2,6-difluorobenzoate is unique due to the specific arrangement of its halogen substituents, which can significantly influence its chemical reactivity and biological activity.

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